

Application Note: ^1H and ^{13}C NMR Assignments for the Sesquiterpene Dactyolol

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Compound of Interest

Compound Name: Dactyolol

Cat. No.: B1237840

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Introduction

Dactyolol is a sesquiterpene alcohol first isolated from the sea hare *Aplysia dactylomela*. As a marine natural product, **dactyolol** represents a unique chemical scaffold that is of interest to researchers in natural product synthesis, chemical biology, and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for the unambiguous structure elucidation and characterization of such novel compounds. This application note provides a detailed protocol for the acquisition and assignment of 1D and 2D NMR data for **dactyolol**.

Data Presentation

A comprehensive search of scientific literature and chemical databases did not yield a publicly available, complete, and assigned set of experimental ^1H and ^{13}C NMR data for **dactyolol**. For the purpose of this application note, a representative table with expected chemical shift ranges for a molecule with the structural features of **dactyolol** is provided below. Should experimental data become available, it would be presented in a similar format.

Table 1: Representative ^1H and ^{13}C NMR Data for **Dactyolol** (CDCl_3)

Position	δ C (ppm) (Expected Range)	δ H (ppm) (Expected Multiplicity, J in Hz)	Key HMBC Correlations (H \rightarrow C)	Key COSY Correlations
1	45-55	1.8-2.2 (m)	C2, C10, C11, C15	H2
2	25-35	1.4-1.7 (m)	C1, C3, C10	H1, H3
3	35-45	1.3-1.6 (m)	C2, C4, C5	H2, H4
4	120-130	5.0-5.4 (m)	C3, C5, C6	H3, H5
5	130-140	C3, C4, C6, C12, C13		
6	30-40	2.0-2.4 (m)	C4, C5, C7, C8	H7
7	40-50	1.5-1.8 (m)	C6, C8, C9	H6, H8
8	20-30	1.2-1.5 (m)	C7, C9, C10	H7, H9
9	40-50	1.6-1.9 (m)	C7, C8, C10, C11	H8
10	70-80	C1, C2, C8, C9, C11, C15		
11	35-45	C1, C9, C10, C15		
12	25-35	0.9-1.1 (s)	C5, C13, C14	
13	25-35	0.9-1.1 (s)	C5, C12, C14	
14	20-30	1.5-1.7 (s)	C4, C5, C6	
15	15-25	0.8-1.0 (d, J \approx 7)	C1, C10, C11	H1

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR data for a sesquiterpene like **dactylol**.

1. Sample Preparation:

- Sample: 5-10 mg of purified **dactyol**.
- Solvent: Approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Tube: A high-precision 5 mm NMR tube.
- Procedure: Dissolve the sample completely in the deuterated solvent in the NMR tube. Ensure the solution is clear and free of any particulate matter.

2. NMR Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- Temperature: 298 K.
- 1D ^1H NMR:
 - Pulse Program: A standard single-pulse experiment (e.g., zg30).
 - Spectral Width: 12-16 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
- 1D ^{13}C NMR:
 - Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: 200-220 ppm.
 - Acquisition Time: 1-2 seconds.

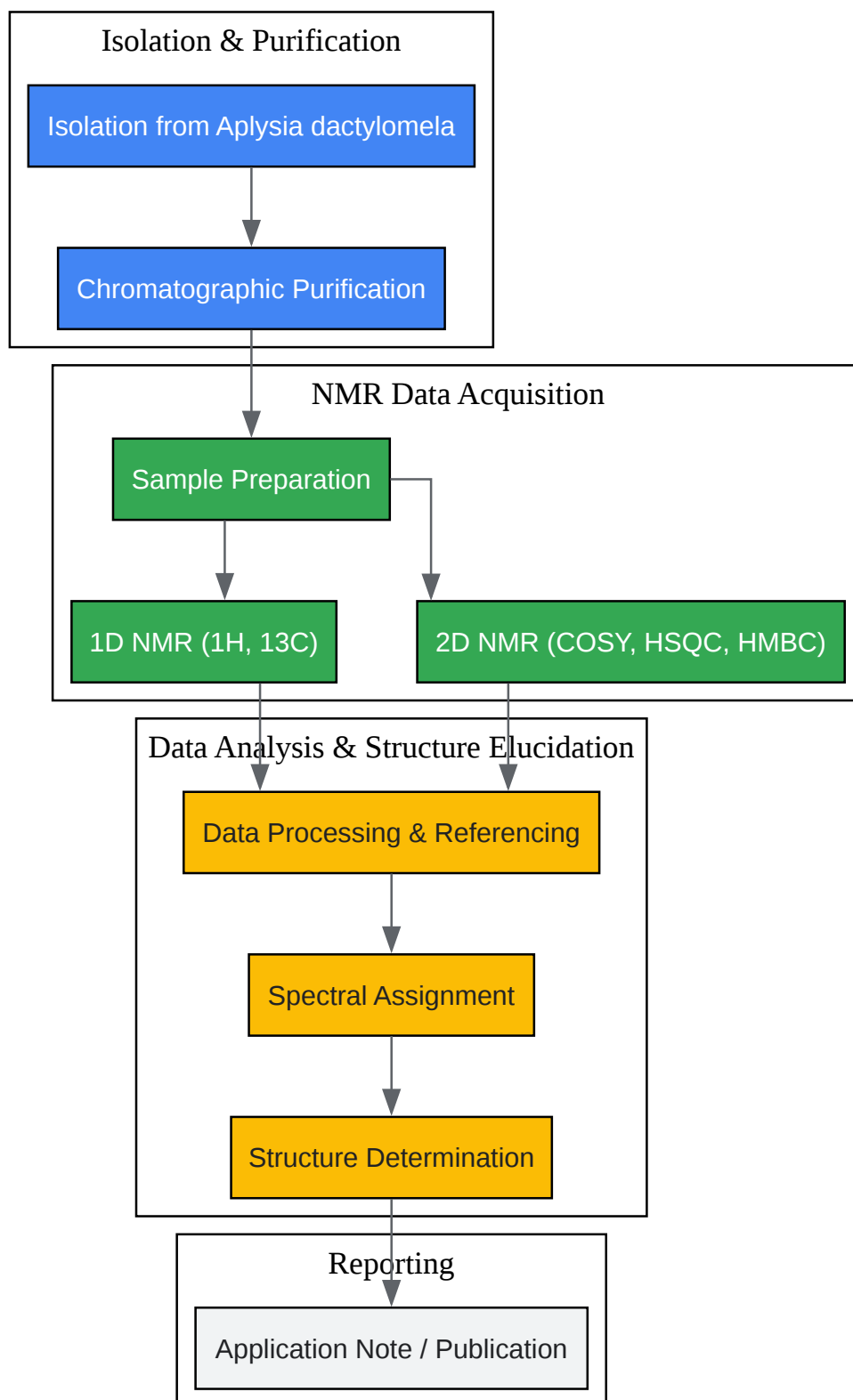
- Relaxation Delay: 2 seconds.
- Number of Scans: 1024-4096, depending on sample concentration and acquisition time.
- 2D COSY (Correlation Spectroscopy):
 - Pulse Program: A standard gradient-enhanced COSY sequence (e.g., cosygpqf).
 - Spectral Width (F1 and F2): 12-16 ppm.
 - Data Points: 2048 in F2 and 256-512 in F1.
 - Number of Scans: 4-8 per increment.
- 2D HSQC (Heteronuclear Single Quantum Coherence):
 - Pulse Program: A standard gradient-enhanced HSQC sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).
 - Spectral Width: F2 (^1H): 12-16 ppm, F1 (^{13}C): 160-180 ppm.
 - Data Points: 2048 in F2 and 256 in F1.
 - Number of Scans: 8-16 per increment.
- 2D HMBC (Heteronuclear Multiple Bond Correlation):
 - Pulse Program: A standard gradient-enhanced HMBC sequence (e.g., hmbcgpndqf).
 - Spectral Width: F2 (^1H): 12-16 ppm, F1 (^{13}C): 200-220 ppm.
 - Data Points: 2048 in F2 and 256-512 in F1.
 - Number of Scans: 16-32 per increment.
 - Long-Range Coupling Delay: Optimized for a J-coupling of 8 Hz.

3. Data Processing and Analysis:

- All spectra should be processed using appropriate software (e.g., TopSpin, MestReNova).
- ^1H and ^{13}C spectra should be referenced to the internal standard TMS at 0.00 ppm.
- Phase and baseline corrections should be applied to all spectra.
- For 2D spectra, appropriate window functions (e.g., sine-bell) should be applied before Fourier transformation.
- Structural assignments are made by systematically analyzing the correlations observed in the COSY, HSQC, and HMBC spectra in conjunction with the 1D spectral data.

Workflow for Structure Elucidation of DactyloI

The following diagram illustrates the general workflow for the structure elucidation of a natural product like **dactyloI** using NMR spectroscopy.



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NMR Data Acquisition and Analysis Workflow

Conclusion

This application note outlines the standard procedures for the acquisition and interpretation of ^1H and ^{13}C NMR data for the marine natural product **dactyolol**. While specific experimental data for **dactyolol** was not found in the searched literature, the provided protocols and representative data serve as a comprehensive guide for researchers working on the characterization of this and similar sesquiterpenoid structures. The combination of 1D and 2D NMR techniques is essential for the complete and unambiguous assignment of all proton and carbon signals, which is a critical step in the structural elucidation and further development of novel natural products.

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